REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1.[C:14](=[O:15])([O-:16])[O-:17].[CH3:20][N:21]1[CH2:22][CH2:23][CH2:24][C:25]1=[O:26].[K+:18].[K+:19].[n:9]1[nH:10][n:11][cH:12][cH:13]1>>[c:2]1(-[n:9]2[n:10][n:11][cH:12][cH:13]2)[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(Br)nc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1cn[nH]n1
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Name
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|
Type
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product
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Smiles
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Brc1ccc(-n2ccnn2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |